Methyl 6-{[4-(4-acetylphenyl)piperazin-1-yl]methyl}-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 6-{[4-(4-acetylphenyl)piperazin-1-yl]methyl}-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative with a complex structure featuring a 2-chlorophenyl group at position 4, a methyl ester at position 5, and a piperazine-linked 4-acetylphenyl substituent at position 4.
Properties
IUPAC Name |
methyl 6-[[4-(4-acetylphenyl)piperazin-1-yl]methyl]-4-(2-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN4O4/c1-16(31)17-7-9-18(10-8-17)30-13-11-29(12-14-30)15-21-22(24(32)34-2)23(28-25(33)27-21)19-5-3-4-6-20(19)26/h3-10,23H,11-15H2,1-2H3,(H2,27,28,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDORXDOTXHWLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=C(C(NC(=O)N3)C4=CC=CC=C4Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional differences between the target compound and key analogues:
Key Observations:
Structural Variations and Physicochemical Properties: The target compound differs from in its ester group (methyl vs. ethyl) and piperazine substitution (4-acetylphenyl vs. 3-chlorophenyl). The acetyl group may reduce logP compared to the dichloro analogue, balancing hydrophobicity for better bioavailability .
Biological Activity Trends: Antioxidant activity is prominent in furan-substituted thioxo derivatives , whereas antibacterial/anticarcinogenic effects correlate with pyrazole and chlorophenyl groups . The target compound’s 4-acetylphenyl-piperazine moiety may favor CNS receptor interactions, analogous to piperazine-containing drugs.
Hydrogen-Bonding and Crystal Packing :
- The 2-oxo group in the target compound and analogues facilitates hydrogen bonding, influencing crystal packing and stability . Piperazine rings further contribute to supramolecular interactions, as seen in crystallographic studies .
Synthetic Flexibility :
- The tetrahydropyrimidine core allows modular substitution, as demonstrated by hydrazide derivatives and bromoethoxy intermediates , enabling tailored pharmacokinetic optimization.
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